molecular formula C10H13BrO2 B2790010 Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 2416242-87-8

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B2790010
CAS No.: 2416242-87-8
M. Wt: 245.116
InChI Key: WMNPZJNJHILUQH-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived compound characterized by a bicyclic framework with a bromomethyl substituent and a methyl ester group. This compound is notable for its stereochemical complexity and reactivity, particularly in applications such as asymmetric synthesis and polymer functionalization. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol (calculated from and ). The bromomethyl group enhances its utility as an intermediate in nucleophilic substitution reactions, enabling further derivatization for pharmaceuticals or advanced materials .

Properties

IUPAC Name

methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-13-9(12)10(6-11)5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNPZJNJHILUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CC1C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a multi-step process starting from norbornene. One common method involves the bromination of norbornene to introduce the bromomethyl group, followed by esterification to form the carboxylate ester. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a strong acid catalyst for the esterification step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone .

Scientific Research Applications

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The bicyclic structure provides rigidity and steric hindrance, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[2.2.1]hept-5-ene-2-carboxylate Esters

The bicyclo[2.2.1]hept-5-ene (norbornene) scaffold is widely functionalized to tailor reactivity and properties. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate Bromomethyl C₁₀H₁₁BrO₂ 259.10 Asymmetric catalysis (BINOL-phosphate catalyst, -80°C) Intermediate for chiral synthesis, polymer crosslinking
Methyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (3t) Isopropyl C₁₂H₁₈O₂ 194.27 Catalytic asymmetric Diels-Alder reaction (73% yield) Chiral building block for natural products
Methyl 3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate (3, 4) Nitrophenyl C₁₅H₁₄N₂O₆ 318.28 Diels-Alder reaction (89% total yield) Study of reaction mechanisms (e.g., two-stage cycloadditions)
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl ester C₁₀H₁₄O₂ 166.22 Esterification of norbornene acid Flavoring agent (FEMA 4790)
2-(6-Methoxy-1,3-dioxoisoquinolinyl)ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (7) Methoxy-naphthalimide C₂₃H₂₁NO₅ 391.42 Schotten-Baumann esterification Fluorescent polymer monomers

Key Observations :

  • Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitutions (e.g., SN2 reactions), unlike the inert methoxy or nitro groups in analogs .
  • Stereochemical Control: Asymmetric catalysis (e.g., using BINOL-phosphate catalysts) achieves high enantiomeric excess (>98% ee) for the bromomethyl derivative, critical for chiral drug synthesis . In contrast, nitro-substituted analogs form mixtures of endo/exo isomers via Diels-Alder reactions .
  • Applications : Bromomethyl and nitro derivatives are used in synthetic chemistry, while ethyl esters find industrial use as flavor additives .

Stereochemical and Structural Comparisons

  • Endo vs. Exo Isomerism : Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exists as endo and exo isomers. The endo isomer (CAS 2903-75-5) is more thermodynamically stable due to reduced steric strain . The bromomethyl derivative’s stereochemistry (1R,2S,3S,4S) is rigidly controlled during synthesis, preventing isomerization .
  • Thermal Stability: Bromomethyl-substituted norbornenes exhibit lower thermal stability compared to alkyl-substituted analogs (e.g., 3t or 3u) due to the labile C-Br bond .

Mechanistic and Computational Insights

  • Diels-Alder Reactivity : Nitro-substituted analogs (e.g., methyl 3-(4-nitrophenyl) derivatives) undergo two-stage cycloadditions involving heterodiene intermediates, as shown by B3LYP/6-31G(d) simulations . Bromomethyl derivatives, however, are more prone to elimination under basic conditions .
  • Polymerization: Naphthalimide-functionalized monomers (e.g., compound 7) undergo ring-opening metathesis polymerization (ROMP) to yield fluorescent polymers, whereas bromomethyl derivatives are used as crosslinkers in mechanophores .

Biological Activity

Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}BrO2_2
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 694-91-7
  • Boiling Point : Not available
  • Solubility : Highly soluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its interactions with biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of bicyclo[2.2.1]heptene have shown promise in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10.5Induces apoptosis
Compound BHeLa (Cervical Cancer)12.3Inhibits cell proliferation
This compoundA549 (Lung Cancer)TBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives may interfere with the cell cycle, preventing cancer cells from proliferating.
  • Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of the biological activities of bicyclic compounds, including this compound:

  • Study on Antitumor Activity :
    • Researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines.
    • Results showed that modifications to the bicyclic structure could enhance antitumor activity significantly.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics revealed favorable absorption characteristics.
    • The compound demonstrated high bioavailability and solubility, making it a suitable candidate for further development.
  • Toxicological Assessments :
    • Toxicity studies indicated that while some derivatives exhibited strong anticancer properties, they also required careful evaluation to assess potential side effects.

Q & A

Basic: How can the synthesis of Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate be optimized using modern reaction engineering?

Methodological Answer:
Synthetic routes often start with bicyclo[2.2.1]heptene derivatives, where bromination at the methyl position is achieved via radical or nucleophilic substitution. Key parameters include:

  • Catalyst selection : Borane-based catalysts improve regioselectivity in bromination steps .
  • Solvent optimization : Tetrahydrofuran (THF) enhances solubility and reaction homogeneity .
  • Flow reactors : Continuous flow systems improve yield (e.g., ~15% increase) by precise control of residence time and temperature gradients .
  • Work-up protocols : Quenching with aqueous NaHCO₃ minimizes side reactions.

Basic: What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR identifies bromomethyl protons (δ 3.4–3.7 ppm) and bicyclic protons (δ 5.5–6.2 ppm for olefinic signals). 13^{13}C NMR confirms ester carbonyl (δ 170–175 ppm) and brominated carbons (δ 30–35 ppm) .
  • IR spectroscopy : C=O stretch (~1720 cm⁻¹) and C-Br stretch (~560 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 273.0 (calculated for C₁₁H₁₃BrO₂) .

Advanced: How do steric and electronic factors influence the reactivity of the bromomethyl group in Diels-Alder reactions?

Methodological Answer:
The bromomethyl group acts as an electron-withdrawing substituent, polarizing the dienophile and accelerating cycloaddition. Steric hindrance from the bicyclic framework can reduce reaction rates.

  • Kinetic studies : Second-order rate constants (k₂) decrease by ~40% when bulky dienes (e.g., anthracene) are used due to steric clashes .
  • Computational modeling : DFT calculations (B3LYP/6-31G(d)) show a 12 kcal/mol activation barrier for the exo pathway, favoring endo selectivity .
  • Experimental validation : HPLC analysis confirms >85% endo adducts under optimized conditions (125°C, 96 hours) .

Advanced: What strategies resolve contradictions in reported yields for norbornene-based copolymerizations?

Methodological Answer:
Discrepancies arise from catalyst choice and monomer ratios:

  • Metal catalysts : Pd/C yields 60–70% conversion vs. Ru-based catalysts achieving >90% but requiring strict anhydrous conditions .
  • Monomer feed ratios : A 1:1 norbornene-to-bromomethyl monomer ratio maximizes molecular weight (Mn ~15,000 Da), while excess norbornene reduces cross-linking .
  • Kinetic vs. thermodynamic control : Differential scanning calorimetry (DSC) identifies competing polymerization pathways, guiding time-temperature profiles .

Advanced: How can computational methods predict regioselectivity in substitution reactions involving this compound?

Methodological Answer:

  • DFT studies : Transition state analysis (B3LYP/6-31G(d)) predicts a 3:1 preference for bromide substitution at the exo position due to lower steric strain (ΔG‡ = 18.2 kcal/mol vs. 22.1 kcal/mol for endo) .
  • Molecular dynamics : Simulations reveal solvent effects—aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring SN1 pathways .
  • Validation : Isotopic labeling (²H NMR) confirms computational predictions with >90% exo product in DMF .

Basic: What are the primary applications of this compound in polymer chemistry?

Methodological Answer:

  • Copolymer synthesis : Serves as a cross-linker in norbornene-based copolymers, enhancing thermal stability (Tg > 200°C) .
  • Functionalization : Bromine allows post-polymerization modifications (e.g., Suzuki coupling for conductive polymers) .
  • Self-healing materials : Thiol-ene "click" reactions with polythiols create dynamic networks with 85% recovery after fracture .

Advanced: How does X-ray crystallography clarify stereochemical ambiguities in derivatives?

Methodological Answer:

  • Crystal structure analysis : Monoclinic P2₁/c space group (a = 18.42 Å, b = 8.55 Å, c = 11.60 Å, β = 97.18°) confirms exo stereochemistry in methyl 2-azabicyclo derivatives .
  • Density functional refinement : Resolves disorder in bromomethyl groups, showing 65% occupancy at the major site .
  • Correlation with reactivity : Exo configurations exhibit 30% faster reaction rates in nucleophilic substitutions due to reduced steric hindrance .

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